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Compound of Interest

Compound Name: L-norvaline t-butyl ester

Cat. No.: B100673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-norvaline t-butyl ester, a key building

block in synthetic chemistry, particularly in the fields of peptide synthesis and pharmaceutical

development. This document outlines its chemical properties, provides detailed experimental

protocols for its synthesis and application, and explores its role in relevant biological pathways.

Core Chemical and Physical Data
L-norvaline t-butyl ester is most commonly handled and commercially available as its

hydrochloride salt to enhance stability and ease of handling. The following table summarizes its

key quantitative data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b100673?utm_src=pdf-interest
https://www.benchchem.com/product/b100673?utm_src=pdf-body
https://www.benchchem.com/product/b100673?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citations

Compound Name
L-Norvaline t-butyl ester

hydrochloride
[1]

Synonyms

(S)-tert-butyl 2-

aminopentanoate

hydrochloride, H-Nva-

OtBu·HCl

CAS Number 119483-47-5 [1]

Molecular Formula C₉H₂₀ClNO₂ [1]

Molecular Weight 209.71 g/mol [1]

Appearance White crystalline solid [1]

Melting Point 140-145 °C [1]

Purity Typically ≥95%

Solubility Soluble in water [1]

Note: The molecular weight of the free base, L-norvaline t-butyl ester (C₉H₁₉NO₂), is 173.25

g/mol , calculated by subtracting the molecular weight of hydrogen chloride (HCl) from the

hydrochloride salt.

Synthesis Protocol: Esterification of L-Norvaline
The synthesis of L-norvaline t-butyl ester hydrochloride is typically achieved through the

esterification of L-norvaline with isobutylene in the presence of an acid catalyst, followed by the

formation of the hydrochloride salt. This method provides a straightforward and scalable route

to the desired product.

Experimental Protocol: Acid-Catalyzed Esterification
This protocol is adapted from general procedures for the synthesis of amino acid tert-butyl

esters.

Materials:
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L-Norvaline

Dioxane (or another suitable solvent like dichloromethane)

p-Toluenesulfonic acid (PTSA) or another strong acid catalyst

Isobutylene (liquefied)

10% Sodium bicarbonate solution

Brine solution

Dry ether

Hydrogen chloride (gas or as a solution in dry ether)

Anhydrous magnesium sulfate or sodium sulfate

Autoclave or a pressure-rated reaction vessel

Standard laboratory glassware

Rotary evaporator

Procedure:

Reaction Setup: In a suitable pressure-rated vessel, suspend L-norvaline in dioxane.

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 1.5 equivalents

relative to the amino acid).

Reactant Addition: Cool the vessel and carefully add condensed isobutylene.

Reaction: Seal the vessel and stir the mixture at room temperature for 2 to 3 days. The

reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, carefully vent the reaction vessel. Wash the reaction mixture with

a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and

then a brine solution.
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Isolation of Free Base: Separate the organic layer and dry it over anhydrous magnesium

sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced

pressure using a rotary evaporator to obtain the crude L-norvaline t-butyl ester as a free

base.

Hydrochloride Salt Formation: Dissolve the isolated free base in approximately 10 volumes

of dry ether and cool the solution to -20°C.

Precipitation: Slowly add one equivalent of a 1N HCl solution in dry ether. The hydrochloride

salt will precipitate out of the solution.

Final Product Isolation: Collect the precipitate by filtration, wash with cold dry ether, and dry

under vacuum to yield L-norvaline t-butyl ester hydrochloride.
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Synthesis of L-Norvaline t-Butyl Ester HCl
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Caption: Synthesis workflow for L-norvaline t-butyl ester hydrochloride.
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Application in Solid-Phase Peptide Synthesis
(SPPS)
L-norvaline t-butyl ester is a valuable building block in solid-phase peptide synthesis (SPPS),

a cornerstone technique for the chemical synthesis of peptides and small proteins. In SPPS,

the t-butyl ester serves as a temporary protecting group for the C-terminus of the L-norvaline

residue, preventing its participation in the peptide bond formation until it is intentionally cleaved.

Experimental Protocol: Incorporation of L-Norvaline into
a Peptide Chain
This protocol outlines the general steps for incorporating an N-terminally protected L-norvaline
t-butyl ester into a growing peptide chain on a solid support using Fmoc (9-

fluorenylmethoxycarbonyl) chemistry.

Materials:

Peptide-resin with a free N-terminal amine

N-Fmoc-L-norvaline

Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base (e.g., DIPEA - N,N-diisopropylethylamine)

Solvent (e.g., DMF - N,N-dimethylformamide)

Deprotection solution (e.g., 20% piperidine in DMF)

Washing solvents (DMF, DCM - dichloromethane)

Solid-phase synthesis vessel

Procedure:

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes within the reaction vessel.
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N-Terminal Fmoc Deprotection: If the resin-bound peptide has an N-terminal Fmoc protecting

group, remove it by treating with 20% piperidine in DMF. Wash the resin thoroughly with

DMF and DCM.

Activation of N-Fmoc-L-norvaline: In a separate vessel, dissolve N-Fmoc-L-norvaline (2-4

equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 2-4

equivalents) and a base (e.g., DIPEA, 4-8 equivalents). Allow this activation mixture to react

for 5-10 minutes at room temperature.

Coupling Reaction: Add the activated N-Fmoc-L-norvaline solution to the swollen peptide-

resin. Agitate the mixture at room temperature for 2-4 hours. The completion of the coupling

can be monitored using a ninhydrin test to detect any remaining free primary amines.

Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to

remove excess reagents and byproducts.

Chain Elongation: The cycle of deprotection and coupling is repeated with subsequent amino

acids until the desired peptide sequence is assembled.

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved

from the resin, and the side-chain protecting groups (including the t-butyl ester of L-norvaline

if it is the C-terminal residue) are removed, typically using a strong acid cocktail (e.g.,

trifluoroacetic acid with scavengers).
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Caption: A single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Role in Modulating Nitric Oxide Signaling
L-norvaline and its derivatives are recognized for their ability to influence nitric oxide (NO)

signaling pathways. L-norvaline is a known inhibitor of the arginase enzyme. Arginase

competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting

arginase, L-norvaline increases the bioavailability of L-arginine for NOS, potentially leading to
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an increase in NO production. This mechanism is of significant interest in cardiovascular

research and sports nutrition.

Experimental Protocol: In Vitro Nitric Oxide Synthase
(NOS) Inhibition/Activity Assay
This protocol describes a general method to assess the effect of a compound like an L-

norvaline derivative on NO production in a cellular context, often using the Griess assay to

measure nitrite, a stable breakdown product of NO.

Materials:

RAW 264.7 murine macrophage cells (or other suitable cell line)

Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, penicillin-

streptomycin)

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS

Test compound (e.g., an L-norvaline derivative)

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water, mixed 1:1)

Sodium nitrite standard solution

96-well cell culture plates

Microplate reader

Procedure:

Cell Culture: Culture RAW 264.7 cells in supplemented DMEM. Seed the cells into a 96-well

plate and allow them to adhere for 24 hours.

Treatment: Replace the medium with fresh medium containing various concentrations of the

L-norvaline derivative. Pre-incubate the cells with the compound for 1-2 hours.
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iNOS Induction: Add LPS and IFN-γ to the wells to induce the expression of inducible nitric

oxide synthase (iNOS) and subsequent NO production. Include control wells with stimulants

but without the test compound.

Incubation: Incubate the plates for 24 hours.

Nitrite Quantification (Griess Assay):

Collect the cell culture supernatant.

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.

Incubate at room temperature for 10-15 minutes, protected from light.

Measure the absorbance at 540 nm using a microplate reader.

Data Analysis: Create a standard curve using known concentrations of sodium nitrite.

Determine the nitrite concentration in the samples from the standard curve. Calculate the

percentage change in NO production for each concentration of the L-norvaline derivative

relative to the stimulated control.

Modulation of Nitric Oxide Production
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Caption: L-Norvaline's inhibitory effect on arginase, leading to increased L-arginine for NO

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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